4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthesis and Reactivity
4-bromo-1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine serves as a versatile precursor in synthetic chemistry, facilitating the development of complex molecules with potential biological activities. For instance, its reactivity with various amines and other nucleophiles has been explored to synthesize a wide range of heterocyclic compounds. This exploration includes the synthesis of benzimidazoles and thiophene-based pyrazole amides, which are investigated for their structural features and potential nonlinear optical properties. The study by Kanwal et al. (2022) on thiophene-based amide derivatives showcases the synthetic versatility of pyrazole compounds, highlighting their significant yields and intriguing electronic properties as determined by DFT calculations, which could be beneficial for the development of new materials with specific electronic or optical applications (Kanwal et al., 2022).
Structural and Spectroscopic Analysis
The compound also plays a crucial role in the structural and spectroscopic analysis of novel materials. Tamer et al. (2016) synthesized a crystal of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA), revealing its stability and potential for intramolecular charge transfer based on its HOMO-LUMO energy gap, indicative of its nonlinear optical properties. This synthesis and analysis underline the compound's utility in creating materials with desirable electronic and optical characteristics, contributing to advancements in materials science (Tamer et al., 2016).
Molecular Structure and Nonlinear Optical Studies
In-depth investigations into the molecular structure and potential applications of derivatives of this compound, such as in the study by Tamer et al. (2016), offer insights into the nonlinear optical properties of these compounds. The detailed structural characterization, supported by various spectroscopic techniques and theoretical calculations, showcases the promise of these molecules in the field of optoelectronics. The research highlights the significance of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in predicting the charge transfer capabilities and, consequently, the nonlinear optical properties of the material, pointing towards potential applications in electronic and photonic devices (Tamer et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Pyrazoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that pyrazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), a key enzyme in the nervous system .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, by inhibiting AChE, it could potentially disrupt cholinergic neurotransmission . .
Pharmacokinetics
The compound’s molecular weight (17503 g/mol) and its physical properties, such as melting point (118-123°C), suggest that it may have good bioavailability .
Result of Action
Given its potential ache inhibitory activity, it could potentially lead to changes in nerve impulse transmission .
Properties
IUPAC Name |
4-bromo-2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-7-4-8(2)6-10(5-7)16-12(14)11(13)9(3)15-16/h4-6H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDNSXLLALOQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C(=N2)C)Br)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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